molecular formula C14H23ClN2 B2456117 (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride CAS No. 1303967-55-6

(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B2456117
CAS No.: 1303967-55-6
M. Wt: 254.8
InChI Key: KARNHXNEAPCYFP-UHFFFAOYSA-N
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Description

(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)10-16-8-2-3-14(9-15)11-16;/h4-7,14H,2-3,8-11,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNHXNEAPCYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is usually carried out under controlled conditions with specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in the development of new drugs and therapeutic agents .

Medicine: In medicine, (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is investigated for its potential therapeutic effects. It is studied for its role in treating various diseases and conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of both the 4-methylbenzyl and methanamine groups. These groups confer specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biological Activity

(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is C13H18ClN. The compound features a piperidine ring substituted with a 4-methylbenzyl group and a methanamine moiety, which may influence its pharmacokinetic properties and biological interactions.

The mechanism of action for (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of monoamine neurotransmitters, particularly dopamine and norepinephrine, which are crucial in mood regulation and cognitive function.

Potential Mechanisms:

  • Dopamine Receptor Modulation : The compound may enhance dopaminergic signaling, which could have implications in treating disorders such as depression and schizophrenia.
  • Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it may increase the availability of this neurotransmitter in the synaptic cleft, potentially improving mood and alertness.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. In vitro tests have shown that (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride possesses activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Pseudomonas aeruginosa0.05 mg/mL

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride has also been evaluated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Caspase-mediated apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several case studies have investigated the biological effects of piperidine derivatives similar to (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride:

  • Study on Depression Models : In animal models, compounds with similar structures demonstrated significant antidepressant effects by increasing serotonin and norepinephrine levels in the brain.
  • Cancer Cell Line Studies : Compounds were tested against various cancer cell lines, showing promise in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle disruption.

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